N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of an indole scaffold, which is a benzopyrrole containing a benzenoid nucleus. This indole nucleus is crucial for its biological activity.
- The compound has a chlorophenyl group at one end and a pyrrolidin-1-yl group at the other, connected by an ethyl linker.
- The 3-methylphenoxy moiety is attached to the indole ring via an acetamide functional group.
Preparation Methods
The synthetic routes for N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide involve various steps. While I don’t have specific details on industrial production methods, researchers typically use chemical reactions to synthesize it. These reactions may include:
Substitution reactions: Introducing the chlorophenyl group using appropriate reagents.
Amide formation: Converting the chlorophenyl compound to an amide by reacting it with an amine (such as pyrrolidine) and acetic acid.
Etherification: Attaching the 3-methylphenoxy group via ether formation.
Chemical Reactions Analysis
The compound can undergo several reactions:
Oxidation: Oxidative processes can modify the indole ring.
Reduction: Reduction reactions may affect the chlorophenyl or pyrrolidinyl groups.
Substitution: Substituents can be replaced by other functional groups.
Common reagents: Specific reagents depend on the desired modifications.
Major products: These would vary based on reaction conditions.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide has diverse applications:
Medicine: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.
Chemistry: Explore its reactivity and interactions.
Biology: Study its effects on cellular processes.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide with related indole derivatives. Its uniqueness lies in its specific combination of functional groups.
Properties
Molecular Formula |
C21H25ClN2O2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-16-7-6-8-17(13-16)26-15-21(25)23-14-20(24-11-4-5-12-24)18-9-2-3-10-19(18)22/h2-3,6-10,13,20H,4-5,11-12,14-15H2,1H3,(H,23,25) |
InChI Key |
UMTRXLZWTFIHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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